1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

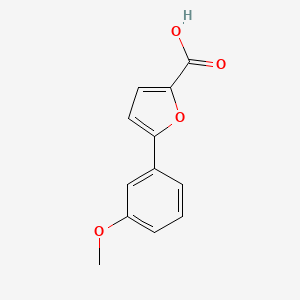

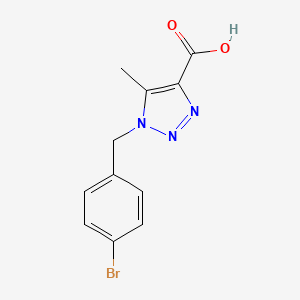

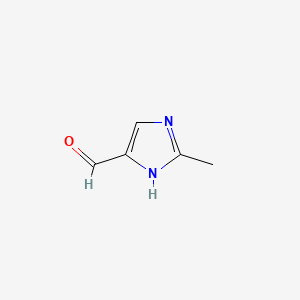

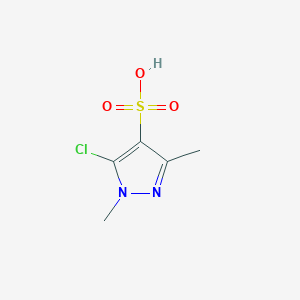

“1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone” is a chemical compound with the molecular formula C15H12ClNO . It has a molecular weight of 257.71 g/mol . The compound is also known by other names such as “Ethanone, 1-(6-chloro-9-methyl-9H-carbazol-3-yl)-” and “1-(6-Chloro-9-Methyl-9H-Carbazol-3-Yl)-Ethanone” among others .

Molecular Structure Analysis

The molecular structure of “this compound” includes a carbazole unit, which is a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The compound also contains a chloro group and a methyl group .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a topological polar surface area of 22 Ų and a complexity of 345 . The compound has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has a rotatable bond count of 1 .科学的研究の応用

Synthesis and Biological Evaluation

1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone and its derivatives have been utilized in the synthesis of various compounds with potential biological applications. For instance, Muralikrishna (2018) reported on the synthesis and biological evaluation of related compounds, highlighting their potential in medicinal chemistry (Muralikrishna, 2018).

Optical and Photophysical Investigation

The optical and photophysical properties of derivatives of this compound have been studied extensively. Asiri, Al-Dies, and Khan (2017) investigated a derivative known as DEPO, examining its solvatochromic properties and photostability, which are essential for applications in material sciences (Asiri, Al-Dies, & Khan, 2017).

Radical Scavenging Activity

The potential of carbazole derivatives in radical scavenging has been explored. Naik, Kumar, and Swetha (2010) synthesized derivatives conjugated with aminophenols, evaluating their radical scavenging activity. These findings are significant in the context of antioxidant research (Naik, Kumar, & Swetha, 2010).

Antimicrobial Agents

Carbazole derivatives have shown promise as antimicrobial agents. Bordei et al. (2020) combined carbazole and 1,3,4-oxadiazole pharmacophores, synthesizing novel compounds with notable antimicrobial activity, especially against E. coli and C. albicans (Bordei et al., 2020).

Facile Synthesis for Diverse Applications

The ease of synthesis of carbazole derivatives is a key aspect of their research application. Zhang, Yan, Li, and Gao (2012) reported a facile synthesis method for benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones, which are valuable intermediates in pharmaceutical and material science research (Zhang, Yan, Li, & Gao, 2012).

Photoinitiator Synthesis

Carbazole-based compounds like 1-(6-o-chloro-benzoyl-9-ethyl-9H-carbazol-3yl)-ethane-1-one oxime O-ethyrate have been synthesized for use as photoinitiators, which are crucial in polymer chemistry and 3D printing technologies (Xie Chuan, 2008).

Antifungal and Antibacterial Properties

Carbazole derivatives have been synthesized and tested for antifungal and antibacterial activities, showing promise in the development of new antimicrobial drugs. Raga et al. (1992) synthesized novel compounds with significant antimycotic activity (Raga et al., 1992).

Safety and Hazards

将来の方向性

As for future directions, more research is needed to fully understand the properties and potential applications of “1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone”. Carbazole derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities . Therefore, further studies on the synthesis, characterization, and biological evaluation of such compounds could be beneficial.

特性

IUPAC Name |

1-(6-chloro-9-methylcarbazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c1-9(18)10-3-5-14-12(7-10)13-8-11(16)4-6-15(13)17(14)2/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILJOPWVEVEOOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385726 |

Source

|

| Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33107-73-2 |

Source

|

| Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

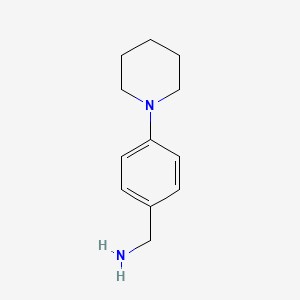

![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)